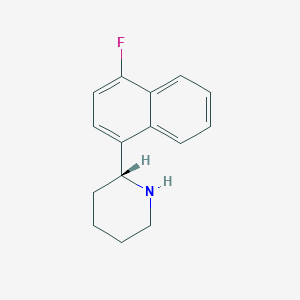
Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)-: is a chiral compound with significant interest in various scientific fields. It features a piperidine ring substituted with a 4-fluoro-1-naphthalenyl group, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-1-naphthaldehyde and ®-piperidine.
Condensation Reaction: The 4-fluoro-1-naphthaldehyde undergoes a condensation reaction with ®-piperidine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is purified using techniques like column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as sodium hydride and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: N-oxides of Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)-.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
- Piperidine,2-(4-chloro-1-naphthalenyl)-,(2R)-
- Piperidine,2-(4-bromo-1-naphthalenyl)-,(2R)-
- Piperidine,2-(4-methyl-1-naphthalenyl)-,(2R)-
Comparison:
- Piperidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions.
- The chloro, bromo, and methyl analogs exhibit different chemical and physical properties due to the nature of the substituents, affecting their applications and behavior in reactions.
Propiedades
Fórmula molecular |
C15H16FN |
|---|---|
Peso molecular |
229.29 g/mol |
Nombre IUPAC |
(2R)-2-(4-fluoronaphthalen-1-yl)piperidine |
InChI |
InChI=1S/C15H16FN/c16-14-9-8-13(15-7-3-4-10-17-15)11-5-1-2-6-12(11)14/h1-2,5-6,8-9,15,17H,3-4,7,10H2/t15-/m1/s1 |
Clave InChI |
AXCCAUZOCGOYTD-OAHLLOKOSA-N |
SMILES isomérico |
C1CCN[C@H](C1)C2=CC=C(C3=CC=CC=C23)F |
SMILES canónico |
C1CCNC(C1)C2=CC=C(C3=CC=CC=C23)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


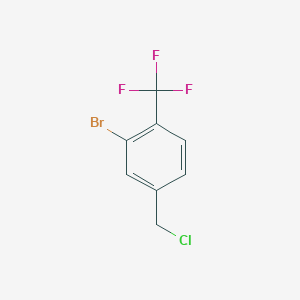
![3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13143528.png)

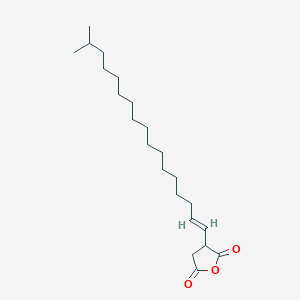
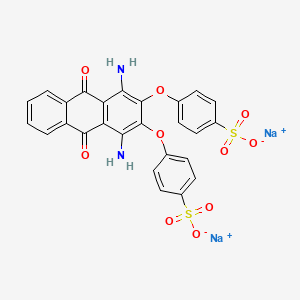
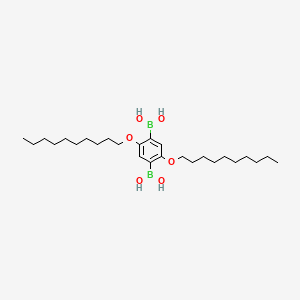
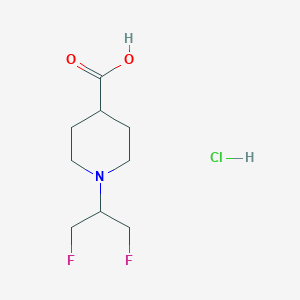

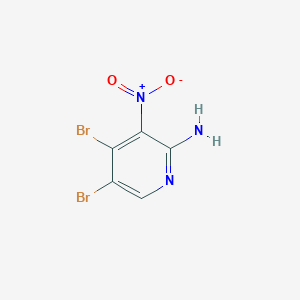
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
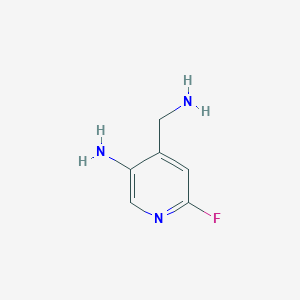
![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
![({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile](/img/structure/B13143595.png)

